molecular formula C15H12O5 B1259880 2-hydroxypinocembrin

2-hydroxypinocembrin

Cat. No.: B1259880
M. Wt: 272.25 g/mol
InChI Key: KRSTWHCNVMDXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxypinocembrin is a flavonoid compound known for its diverse biological activities and presence in various plants. Flavonoids, including flavanones like this compound, are polyphenolic compounds that contribute to the pigmentation, growth, and defense mechanisms of plants. These compounds are also recognized for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypinocembrin typically involves the Claisen-Schmidt condensation reaction, followed by cyclization and reduction steps. One common method starts with the condensation of an appropriate benzaldehyde with acetophenone in the presence of a base to form chalcone intermediates. These intermediates undergo cyclization to form flavanones, which are then hydroxylated to yield this compound .

Industrial Production Methods: Industrial production of flavanones, including this compound, often involves the extraction from natural sources such as citrus fruits. Techniques like solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxypinocembrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include flavone derivatives, reduced flavanones, and various substituted flavanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-hydroxypinocembrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxypinocembrin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-hydroxypinocembrin is unique due to its specific hydroxylation pattern, which influences its solubility, bioavailability, and interaction with biological targets. This distinct structure contributes to its specific antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2

InChI Key

KRSTWHCNVMDXQW-UHFFFAOYSA-N

SMILES

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O

Origin of Product

United States

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